molecular formula C11H19BrN2O3 B170349 Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate CAS No. 112257-12-2

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Cat. No.: B170349
CAS No.: 112257-12-2
M. Wt: 307.18 g/mol
InChI Key: LFJTTZCBJLCUIV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate (CAS: 112257-12-2) is a piperazine derivative featuring a tert-butyl carbamate protective group and a 2-bromoacetyl substituent. The bromoacetyl group serves as a reactive handle for further functionalization, making this compound a versatile intermediate in organic synthesis, particularly in medicinal chemistry and drug development. Its structure combines the steric protection of the tert-butyl group with the electrophilic reactivity of the bromine atom, enabling nucleophilic substitution reactions to introduce diverse functionalities .

Properties

IUPAC Name

tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJTTZCBJLCUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578677
Record name tert-Butyl 4-(bromoacetyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112257-12-2
Record name tert-Butyl 4-(bromoacetyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Systems

Optimal solvents balance nucleophilicity and solubility:

  • Dichloromethane (DCM) : Preferred for its low polarity, which minimizes side reactions.

  • Toluene/Xylene : Used in industrial-scale reactions for cost-effectiveness and ease of removal.

Temperature and Time

  • Low-Temperature Initiation : Reactions often start at 0–5°C to control exothermicity.

  • Room-Temperature Completion : After initial mixing, stirring at 20–25°C for 4–6 hours ensures completion.

Base Selection

  • Triethylamine : Standard for small-scale synthesis (yield: 80–85%).

  • 1,1,3,3-Tetramethylguanidine : Enhances yields to 90–95% by reducing steric hindrance.

Industrial-Scale Production Strategies

Scaling up requires addressing solvent recovery, waste management, and cost:

Table 1: Comparison of Laboratory vs. Industrial Methods

ParameterLaboratory ScaleIndustrial Scale
SolventDichloromethaneToluene
BaseTriethylaminePotassium carbonate
Temperature0°C → 25°C80–90°C (reflux)
Reaction Time6 hours1.5 hours
Yield80–95%75–85%
PurificationColumn chromatographyCrystallization

Key Adjustments for Scale-Up :

  • Solvent Switch : Replacing DCM with toluene reduces costs and improves safety.

  • Base Substitution : Potassium carbonate replaces volatile amines, simplifying neutralization.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) isolates the product in >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction.

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 3.85 (s, 2H, CH₂Br) and δ 1.45 (s, 9H, tert-butyl) confirm structure.

  • IR : Stretching frequencies at 1,690 cm⁻¹ (C=O) and 1,250 cm⁻¹ (C-Br) validate functional groups.

Challenges and Mitigation Strategies

Hydrolysis of the Bromoacetyl Group

  • Risk : Moisture induces hydrolysis to 2-hydroxyacetyl derivatives.

  • Solution : Anhydrous solvents and inert atmospheres (N₂/Ar) suppress degradation.

Byproduct Formation

  • Di-Substitution : Excess 2-bromoacetyl bromide leads to bis-acylated byproducts.

  • Mitigation : Slow addition of acylating agent and stoichiometric base use.

Recent Advances in Synthesis

Flow Chemistry Approaches

Continuous flow systems reduce reaction times to 30 minutes and improve yields by 10% through enhanced mixing and thermal control.

Catalytic Methods

Palladium-catalyzed couplings enable one-pot synthesis from tert-butyl piperazine-1-carboxylate and bromoacetyl precursors, though costs remain prohibitive for large-scale use .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.

    Oxidation: Performed in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Reactivity and Functional Group Variations

a. Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate
  • Key Difference : The bromoacetyl group in the target compound is replaced with a diazoacetyl group.
  • Synthesis : Prepared directly from the bromoacetyl derivative via substitution, highlighting the latter’s role as a precursor .
  • Applications : The diazo group enables intramolecular C–H insertion reactions, useful in cyclopropanation and carbene-mediated transformations.
b. Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate
  • Key Difference: A butanoyl linker with a 3-nitrophenoxy substituent replaces the bromoacetyl group.
  • Utility : Used in designing kinase inhibitors and urea-based pharmacophores.
c. Tert-butyl 4-[(4-methyl phenyl)carbamoyl]piperazine-1-carboxylate
  • Key Difference : A carbamoyl group with a 4-methylphenyl substituent is present.
  • Reactivity : Less electrophilic than bromoacetyl; participates in hydrogen bonding, enhancing corrosion inhibition properties in acidic environments .

Electronic and Steric Effects

a. Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
  • Electronic Impact : The nitro group is strongly electron-withdrawing, reducing the piperazine ring’s basicity.
  • Structural Analysis : Crystallographic studies reveal planar nitro groups and intermolecular interactions stabilizing the lattice .
b. Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
c. Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • Electronic Effects : The trifluoromethyl group enhances lipophilicity, while the formyl group offers aldehyde-specific reactivity (e.g., Schiff base formation) .
a. Kinase Inhibitors
  • Target Compound : The bromoacetyl group allows conjugation with thiol-containing biomolecules, useful in covalent inhibitor design.
  • Analogues: Tert-butyl 4-(5-chloro-4-(arylamino)pyrimidinyl)piperazine-1-carboxylate: Used in Bruton’s tyrosine kinase (BTK) inhibitors via sulfonamide linkages . Tert-butyl 4-(3-chloroquinolinyl)piperazine-1-carboxylate: Serves as a scaffold for efflux pump inhibitors in antibacterial therapies .
b. Corrosion Inhibition
  • Tert-butyl 4-[(4-methyl phenyl)carbamoyl]piperazine-1-carboxylate : Demonstrates >90% inhibition efficiency in 1M HCl at 60°C, attributed to adsorption via carbamoyl and aromatic groups .

Biological Activity

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activity and interaction with various molecular targets. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H19BrN2O3
  • Molecular Weight : 295.19 g/mol
  • CAS Number : 112257-12-2

The compound features a piperazine ring substituted with a tert-butyl group and a bromoacetyl moiety, which enhances its reactivity and biological activity.

This compound exhibits its biological effects primarily through:

  • Covalent Bond Formation : The bromoacetyl group can react with nucleophilic residues in proteins, leading to the inhibition of enzyme activities or modulation of receptor functions. This mechanism is crucial for its role as a potential drug candidate targeting various diseases.
  • Interaction with Biological Macromolecules : The compound has been shown to interact with enzymes and receptors, which is essential for its application in drug discovery.

Anticancer Properties

Recent studies indicate that this compound has notable anticancer properties:

  • Induction of Apoptosis : It has been reported to induce apoptosis in HepG2 liver cancer cells. The compound enhances the expression of pro-apoptotic factors such as cleaved caspase-8, caspase-9, and caspase-3 while reducing anti-apoptotic factors like Bcl-2 and Mcl-1 .
  • Inhibition of Cell Migration : The compound also demonstrates the ability to inhibit cell migration in HepG2 cells, which is critical in preventing cancer metastasis.

Enzyme Inhibition

This compound has been employed in research as an enzyme inhibitor:

  • Targeting Specific Enzymes : The compound's ability to form covalent bonds allows it to act as an inhibitor for various enzymes involved in metabolic pathways, making it a valuable tool in biochemical research.

Research Findings and Case Studies

StudyFindings
Study on HepG2 CellsInduced apoptosis via activation of caspases and modulation of Bcl family proteins.
Enzyme Inhibition ResearchDemonstrated significant inhibition of target enzymes, suggesting therapeutic potential in metabolic disorders.
Pharmacological ApplicationsInvestigated for use in drug development targeting cancer and other diseases due to its unique mechanism of action.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A widely reported method involves reacting tert-butyl piperazine-1-carboxylate with bromoacetyl bromide under mild conditions. For example, in 1,4-dioxane with potassium carbonate at 110°C, yields of 80–95% are achieved . Key Parameters Table :

Yield (%)SolventTemperature (°C)Reaction Time (h)Reference
951,4-dioxane11012
801,4-dioxaneReflux1.5

Q. How is this compound characterized?

Characterization involves spectroscopic methods (¹H/¹³C NMR, IR) and mass spectrometry. For instance, ¹H NMR in CDCl₃ shows peaks at δ 3.85 (s, 2H, bromoacetyl CH₂) and δ 1.45 (s, 9H, tert-butyl), while ¹³C NMR confirms the carbonyl (δ 165.4 ppm) and Boc-group (δ 154.4 ppm) . X-ray crystallography further validates molecular geometry, as seen in Hirshfeld surface analyses for related piperazine derivatives .

Q. What are the typical reactions of the bromoacetyl group in this compound?

The bromoacetyl moiety undergoes nucleophilic substitution (e.g., with amines or thiols) or elimination to form α,β-unsaturated ketones. For example, reaction with hydrazine yields hydrazide derivatives, useful in medicinal chemistry . Catalyst-free intramolecular C–H insertion reactions at ambient temperatures have also been reported .

Q. How should researchers handle safety concerns with this compound?

Safety data sheets classify it as acutely toxic (oral, Category 4). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact. Store at 2–8°C in airtight containers .

Q. What solvents and conditions optimize its stability during storage?

Stability is maximized in anhydrous solvents (e.g., THF, DCM) under inert atmospheres (N₂/Ar). Avoid prolonged exposure to light or moisture to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals torsional angles and non-covalent interactions. For example, related derivatives adopt linear or L-shaped conformations depending on substituents, stabilized by C–H···O or N–H···O hydrogen bonds . SHELX software is recommended for refinement, leveraging high-resolution data to address disorder or twinning .

Q. What strategies address contradictions in reported reaction yields?

Discrepancies in yields (e.g., 78% vs. 95%) may arise from trace moisture or reagent purity. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, base strength). For instance, replacing K₂CO₃ with Cs₂CO₃ in polar aprotic solvents may enhance nucleophilicity .

Q. How does computational modeling aid in studying its reactivity?

Density Functional Theory (DFT) calculations predict transition states for bromoacetyl substitution. Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets like Bruton’s tyrosine kinase, guiding SAR studies .

Q. What methodologies assess its biological activity in drug discovery?

In vitro assays (MIC, IC₅₀) against bacterial/fungal strains or cancer cell lines are common. For example, hydrazide derivatives show moderate antifungal activity (MIC = 32–64 µg/mL) via disruption of membrane integrity . Use positive controls (e.g., fluconazole) and validate via dose-response curves.

Q. How can its role as a kinase inhibitor intermediate be validated?

Enzymatic assays (e.g., prolyl-hydroxylase inhibition) confirm target engagement. Radiolabeled analogs (³H/¹⁴C) track biodistribution in ex vivo models. Structural analogs like Izilendustat demonstrate therapeutic potential in hypoxia-related pathologies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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